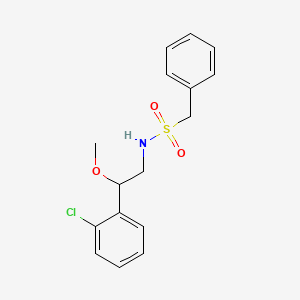

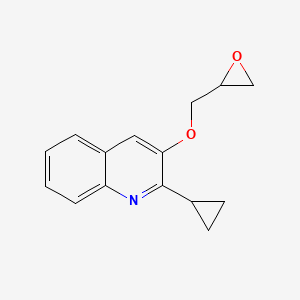

![molecular formula C27H27N3O2 B2783204 1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 845662-44-4](/img/structure/B2783204.png)

1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a p-tolyl group, an o-tolyloxy group, a benzo[d]imidazol ring, and a pyrrolidin-2-one ring . The p-tolyl group is a derivative of toluene where a hydrogen atom has been removed from the para position . The o-tolyloxy group is a tolyl group with an ether linkage . The benzo[d]imidazol ring is a fused ring structure containing a benzene ring and an imidazole ring. The pyrrolidin-2-one ring is a five-membered ring with four carbon atoms and one nitrogen atom, and a carbonyl group at the 2-position.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The p-tolyl and o-tolyloxy groups are both derived from toluene and would have similar structures . The benzo[d]imidazol ring is a fused ring structure, which could contribute to the stability of the molecule. The pyrrolidin-2-one ring contains a carbonyl group, which could participate in various chemical reactions.Aplicaciones Científicas De Investigación

Synthesis of Antihypertensive Agents

The compound serves as a crucial building block for the synthesis of angiotensin receptor blockers (ARBs), which are commonly prescribed antihypertensive drugs. ARBs play a vital role in managing hypertension by blocking the action of angiotensin II, thereby reducing blood pressure and minimizing the risk of heart disease and stroke .

Organometallic Catalysis for OTBN Synthesis

Organometallic catalysts are employed in the synthesis of o-tolyl benzonitrile (OTBN), a key intermediate for ARBs. OTBN is a critical starting material for sartan series drug molecules, including candesartan, irbesartan, losartan, tasosartan, and valsartan. Classical methods involve Pd-catalyzed and Ni-catalyzed Suzuki coupling reactions. The use of Ni-catalysts as an alternative to expensive Pd-catalysts has gained attention for bulk manufacturing of this essential building block .

Fluorescent Probes for Hg2+ Detection

The compound exhibits excited state intramolecular proton transfer (ESIPT) characteristics. Researchers have rationally developed a novel ratiometric fluorescent probe based on ESIPT using 2-(1-(p-tolyl)-1H-phenanthro[9,10-d]imidazol-2-yl)phenol (Pol). This probe selectively detects Hg2+ ions through Hg2±mediated cleavage of the vinyl group, making it valuable for environmental monitoring and biological applications .

Propiedades

IUPAC Name |

4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-19-11-13-22(14-12-19)30-18-21(17-26(30)31)27-28-23-8-4-5-9-24(23)29(27)15-16-32-25-10-6-3-7-20(25)2/h3-14,21H,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQGJZOUJXXAOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

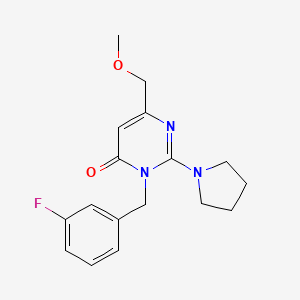

![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)

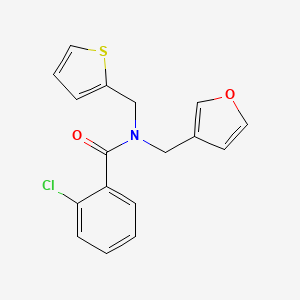

![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)

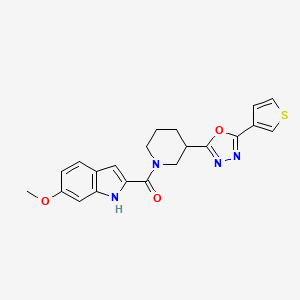

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)

![methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2783127.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2783137.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2783138.png)

![(Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2783139.png)

![[(3-Bromobenzyl)amino]acetic acid](/img/structure/B2783142.png)